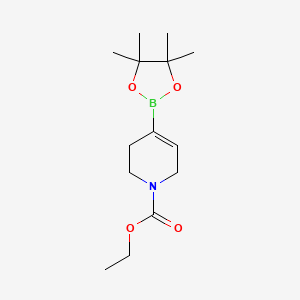

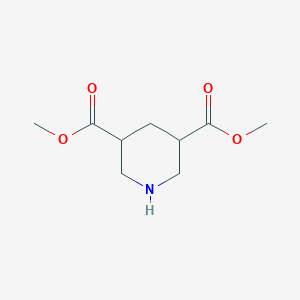

![molecular formula C14H15NO2 B1391921 螺[茚-1,4'-哌啶]-3-羧酸 CAS No. 936138-15-7](/img/structure/B1391921.png)

螺[茚-1,4'-哌啶]-3-羧酸

描述

Spiro compounds are biologically active organic compounds with unique structures, found in a wide variety of natural products and drugs . They do not readily lead to drug resistance due to their unique mechanisms of action and have, therefore, attracted considerable attention regarding pesticide development .

Synthesis Analysis

The direct, catalytic, and enantioselective synthesis of spirocycles from readily available starting materials and in an atom economic manner remains a highly sought-after task in organic synthesis . An enantioselective Pd-hydride-catalyzed cycloaddition method for the synthesis of spirocyclic compounds directly from two classes of commonly available starting materials, 1,3-enynes and cyclic carbon−hydrogen (C−H) bonds, is reported .Molecular Structure Analysis

Spirocyclic scaffolds are widely present in numerous natural products and biologically active compounds . The uniquely rigid structures of spirocyclic scaffolds can reduce the conformational entropy penalty upon binding to a protein target .Chemical Reactions Analysis

A three-component reaction between pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones catalyzed by acetic acid in refluxing toluene for the synthesis of functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines] has been described .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, Spiro[indene-1,4’-piperidine], is 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 .科学研究应用

Sigma Receptor Ligands

已对螺[茚-1,4'-哌啶]-3-羧酸衍生物进行了研究,以了解它们与σ受体的结合特性。在螺环的第3位带有氰基的化合物显示出高亲和力和选择性,适用于σ(1)受体,表明在神经药理学和神经系统疾病治疗中具有潜在应用(Maier & Wünsch, 2002)。

Synthetic Route Exploration

已记录了对螺[吲哚-3,4'-哌啶]-2-酮的合成研究,这与螺[茚-1,4'-哌啶]-3-羧酸密切相关。这项工作对于开发具有潜在治疗应用的复杂有机化合物具有重要意义(Freund & Mederski, 2000)。

Histone Deacetylase (HDAC) Inhibitors

已确定螺[茚-1,4'-哌啶]-3-羧酸衍生物作为组蛋白去乙酰化酶(HDAC)抑制剂的新型结构。评估这些化合物对肿瘤细胞系的抗增殖活性,突显了它们在癌症治疗中的潜力(Varasi et al., 2011)。

Biologically Active Compounds

螺[色酮-2,4'-哌啶]-4(3H)-酮,是螺[茚-1,4'-哌啶]-3-羧酸的一种变体,在许多药物和生化试剂中是重要的药效团。最近在合成这些化合物方面取得的进展凸显了它们在药物化学研究中的重要性(Ghatpande et al., 2020)。

Growth Hormone Secretagogues

对螺(茚-1,4-哌啶)衍生物作为生长激素分泌素的研究显示了这些化合物在调节生长激素水平方面的潜力,对于生长激素缺乏等疾病具有重要意义(Yang et al., 1998)。

Selective Estrogen Receptor Modulators

对螺[茚-1,1'-茚]系列的结构-活性关系进行的研究发现,其中包括螺[茚-1,4'-哌啶]-3-羧酸衍生物,它们与选择性雌激素受体调节剂中的其他基本侧链等效。这项研究为治疗激素相关疾病如乳腺癌开辟了新途径(Watanabe et al., 2003)。

安全和危害

未来方向

Spirocycles play an important role in drug discovery and development . The development of efficient asymmetric approaches for constructing spirocyclic compounds has attracted much attention . The methods that are direct, catalytic, enantioselective, and atom economic and that rely on the use of commonly available starting materials are in high need .

属性

IUPAC Name |

spiro[indene-3,4'-piperidine]-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAYEAPVXSDUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678292 | |

| Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |

CAS RN |

936138-15-7 | |

| Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

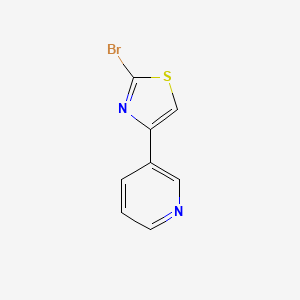

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-](/img/structure/B1391842.png)

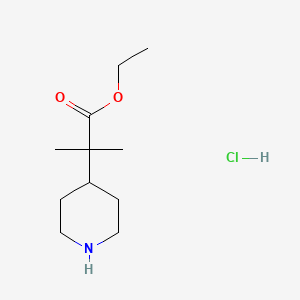

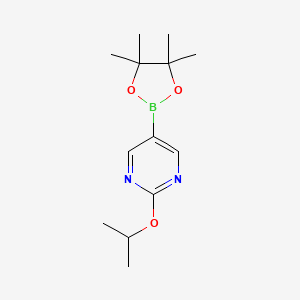

![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)

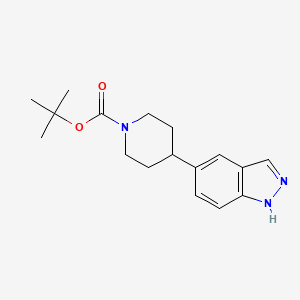

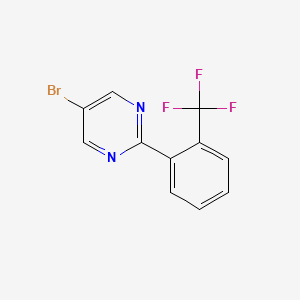

![2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1391849.png)

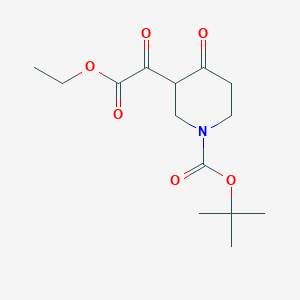

![Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391856.png)